Arabinose-1-13C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

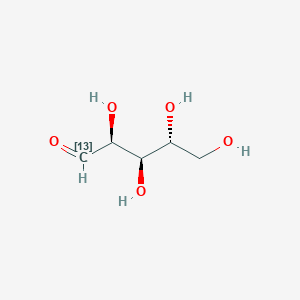

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PVQXRQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486793 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-23-9 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Journey of a Labeled Sugar: A Technical Guide to Arabinose-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Arabinose-1-13C, a stable isotope-labeled sugar crucial for metabolic research. By tracing the journey of the 13C-labeled carbon, scientists can elucidate complex metabolic pathways, a vital aspect of drug development and disease research. This document details the physicochemical properties of this compound, outlines experimental protocols for its use in metabolic flux analysis, and visualizes the metabolic fate of arabinose in a key model organism.

Core Chemical and Physical Properties

This compound is a versatile tool in metabolic studies due to its specific isotopic labeling. The incorporation of a heavy carbon isotope at the C1 position allows for precise tracking and quantification of its metabolic products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Property | Value | Reference |

| Molecular Formula | ¹³CC₄H₁₀O₅ | [1][2] |

| Molecular Weight | 151.12 g/mol | [1][2][3][4][5] |

| CAS Number | 70849-23-9 | [1][2][3] |

| Isotopic Purity | 99 atom % ¹³C | [1][2] |

| Physical Form | Solid | [1][2] |

| Melting Point | 163-165 °C (lit.) | [1][2][6] |

| Optical Activity | [α]20/D −103°, c = 4 in H₂O | [1][2] |

| Mass Shift | M+1 | [1][2] |

Elucidating Metabolic Pathways: Experimental Protocols

The primary application of this compound is in metabolic flux analysis, a powerful technique to quantify the rates of metabolic reactions. Below are detailed methodologies adapted from studies investigating L-arabinose metabolism in yeast, a model organism for understanding fundamental cellular processes.[7][8]

Cell Culturing and Isotope Labeling

This initial phase involves preparing the biological system for the introduction of the labeled substrate.

-

Yeast Strain and Growth Medium: Pichia guilliermondii PYCC 3012 is cultivated in a defined medium.

-

Culture Conditions: Cells are grown in aerobic batch cultures with L-arabinose (20 g/liter ) as the carbon source.[1]

-

Harvesting: Cells are harvested during the exponential growth phase.[1]

-

Cell Suspension: The harvested cells are suspended in a 50 mM phosphate (B84403) buffer (pH 6.0) to a concentration of approximately 40 g (dry weight) per liter.[1]

-

Introduction of Labeled Substrate: L-[2-¹³C]arabinose is added to the cell suspension to a final concentration of 20 mM.[1] While this example uses L-[2-¹³C]arabinose, the protocol is directly applicable to this compound for tracing the C1 carbon.

In Vivo NMR Spectroscopy for Real-Time Monitoring

In vivo NMR allows for the non-invasive, real-time observation of metabolic processes within living cells.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is used.[1]

-

Data Acquisition: ¹³C NMR spectra are acquired sequentially before and after the addition of the labeled arabinose.[1] Each spectrum can represent a short time interval (e.g., 2 minutes) to create a time-course of metabolic changes.[1]

-

Internal Standard: A concentration standard, such as [¹³C]methanol in a sealed capillary, is used for quantification.[1]

Metabolite Extraction for Detailed Analysis

To obtain more detailed information on the distribution of the ¹³C label, metabolites are extracted from the cells at various time points.

-

Quenching Metabolism: The metabolic process is stopped at specific time points by adding cold perchloric acid to a final concentration of 0.6 M.[1]

-

Neutralization and Centrifugation: The extracts are kept on ice, neutralized with KOH, and then centrifuged to remove cell debris.[1]

-

Sample Preparation for Analysis: The supernatant containing the metabolites is collected for further analysis by NMR and MS.

Analytical Techniques for Isotope Tracing

Both NMR and MS are powerful tools for identifying and quantifying the ¹³C-labeled metabolites.

-

¹³C NMR Spectroscopy of Extracts: High-resolution ¹³C NMR spectra of the cell extracts are acquired to identify and quantify the labeled metabolites. This allows for the determination of the specific carbon atoms that have incorporated the ¹³C label.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: To make the sugar alcohols volatile for GC analysis, they are converted to their trifluoroacetic esters.[1]

-

GC Separation: The derivatized metabolites are separated on a gas chromatograph.[1]

-

MS Detection: A mass spectrometer is used to detect the mass-to-charge ratio of the fragments, allowing for the identification of ¹³C-labeled compounds.[1]

-

Visualizing the Metabolic Fate of Arabinose

The following diagram illustrates the metabolic pathway of L-arabinose in yeast as elucidated by ¹³C tracer experiments. When this compound is used, the ¹³C label would initially be at the C1 position of L-Arabinose and its subsequent metabolites.

This technical guide provides a foundational understanding of the chemical properties and experimental applications of this compound. For researchers and drug development professionals, the ability to trace metabolic pathways with such precision is invaluable for identifying novel drug targets, understanding disease mechanisms, and optimizing bioprocesses. The detailed protocols and visualizations serve as a practical starting point for designing and implementing robust metabolic flux analysis studies.

References

- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]

Arabinose-1-13C: A Technical Guide to its Physical Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Arabinose-1-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physical properties, experimental protocols for its characterization, and its application in tracing metabolic pathways.

Core Physical Characteristics

This compound is a form of arabinose, a five-carbon monosaccharide, where the carbon atom at the first position (C1) is replaced with its stable isotope, ¹³C. This isotopic labeling provides a powerful tool for tracing the fate of the arabinose molecule in various biochemical pathways without altering its chemical properties. The isotopic purity of commercially available this compound is typically high, often around 99 atom % ¹³C[1].

Quantitative Physical Data

The physical properties of D-Arabinose-1-¹³C and L-Arabinose-1-¹³C are summarized in the table below. These values are critical for designing experiments and interpreting data in metabolic studies.

| Property | D-Arabinose-1-¹³C | L-Arabinose-1-¹³C | References |

| Molecular Formula | ¹³CC₄H₁₀O₅ | ¹³CC₄H₁₀O₅ | [1][] |

| Molecular Weight | 151.12 g/mol | 151.12 g/mol | [1][][3][4] |

| Melting Point | 163-165 °C (lit.) | 155 °C | [1][5] |

| Appearance | Solid | White to Off-White Solid | [1][] |

| Solubility | Data not available | Soluble in Water (Slightly) | [] |

| Optical Rotation | [α]20/D −103° (c=4 in H₂O) | Data not available | [1] |

| Predicted pKa (Strongest Acidic) | 12.33 | 12.33 | |

| Predicted pKa (Strongest Basic) | -3 | -3 |

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its effective use in research. The following sections outline key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a primary technique for confirming the isotopic labeling and determining the chemical environment of the ¹³C atom.

Objective: To verify the position and enrichment of the ¹³C label and to characterize the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as D₂O.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single peaks for each unique carbon atom.

-

The ¹³C-labeled carbon at the C1 position will show a significantly enhanced signal compared to the natural abundance signals of the other carbon atoms.

-

Reference the chemical shifts to an internal or external standard. For example, the chemical shifts for L-Arabinose in D₂O are reported as C1: 99.471 ppm, C2: 74.544 ppm, C3: 75.156 ppm, C4: 71.192 ppm, and C5: 69.093 ppm[6].

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., Topspin).

-

Confirm the large signal corresponding to the C1 position. The chemical shift will vary depending on the anomeric form (α or β). For instance, in one study, the α- and β-pyranose forms of L-[2-¹³C]arabinose showed resonances at 72.49 and 69.11 ppm, respectively[1].

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

Objective: To determine the mass-to-charge ratio (m/z) and confirm the incorporation of the ¹³C isotope.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound. Derivatization may be necessary for certain MS techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility. A common derivatization method is acetylation.

-

Instrument: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).

-

Acquisition:

-

Data Analysis:

-

Compare the mass spectrum of the labeled compound to that of an unlabeled standard to confirm the mass shift of +1.

-

The isotopic enrichment can be calculated by comparing the relative intensities of the mass isotopologues, after correcting for the natural abundance of other isotopes (e.g., ¹³C at other positions, ¹⁷O, ¹⁸O).

-

Application in Metabolic Pathway Tracing

This compound is a valuable tracer for elucidating metabolic pathways. By following the ¹³C label through various enzymatic reactions, researchers can map the flow of carbon atoms and quantify the activity of different pathways.

Experimental Workflow for Metabolic Tracing

A general workflow for a metabolic tracing experiment using this compound is depicted below. This involves introducing the labeled substrate to a biological system, followed by the extraction and analysis of downstream metabolites.

L-Arabinose Metabolism in Yeast: A Case Study

A study on L-arabinose metabolism in yeast provides a concrete example of how ¹³C-labeled arabinose can be used to trace metabolic pathways[1]. In this study, L-[2-¹³C]arabinose was used, but the principle remains the same for this compound. The labeled arabinose was found to be metabolized through the redox catabolic pathway, leading to labeled intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.

The signaling pathway below illustrates the flow of the ¹³C label from L-arabinose through key metabolic intermediates in yeast.

This technical guide provides a foundational understanding of the physical characteristics and applications of this compound. For more detailed information, researchers are encouraged to consult the cited literature and the technical documentation provided by suppliers.

References

- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-(1-~13~C)Arabinose | C5H10O5 | CID 12306958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Arabinose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. This compound | CAS#:70849-23-9 | Chemsrc [chemsrc.com]

- 6. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

Unraveling Metabolic Pathways: A Technical Guide to Arabinose-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arabinose-1-13C (CAS Number: 70849-23-9), a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physicochemical properties, its role in elucidating metabolic pathways, and comprehensive experimental protocols for its application in tracer studies.

Core Concepts and Physicochemical Properties

This compound is a form of D-arabinose where the carbon atom at the first position (C1) is replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling allows researchers to trace the journey of arabinose through various metabolic pathways within cells and organisms. Its primary applications include use as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

The key physicochemical properties of D-Arabinose-1-13C are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70849-23-9 | [3][4][5][6] |

| Molecular Formula | ¹³CC₄H₁₀O₅ | [3][4][7] |

| Molecular Weight | 151.12 g/mol | [3][4][7][8] |

| Isotopic Purity | ≥99 atom % ¹³C | [3][7] |

| Appearance | Solid | [3][7] |

| Melting Point | 163-165 °C | [3][7][9] |

| Optical Activity | [α]20/D −103°, c = 4 in H₂O | [3][7] |

| Mass Shift | M+1 | [3][7] |

Metabolic Pathways of Arabinose

Arabinose metabolism varies across different organisms. In bacteria like Escherichia coli, L-arabinose is a well-studied system for gene regulation and carbon source utilization. The metabolic pathway involves a series of enzymatic conversions that ultimately lead to an intermediate of the pentose (B10789219) phosphate (B84403) pathway. In eukaryotes, including yeasts and plants, arabinose metabolism also feeds into the pentose phosphate pathway, a central hub for biosynthesis and redox balance. The study of these pathways is critical in fields ranging from biofuel production to understanding infectious diseases.

Bacterial L-Arabinose Metabolism

In E. coli, the metabolism of L-arabinose is a classic example of inducible gene expression. The enzymes responsible for its catabolism are encoded by the ara operon. The pathway proceeds as follows: L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to L-ribulose-5-phosphate. Finally, an epimerase converts L-ribulose-5-phosphate to D-xylulose-5-phosphate, which enters the pentose phosphate pathway[9][10][11].

Fungal L-Arabinose Metabolism

In some yeasts and fungi, L-arabinose is metabolized through a reductive pathway. This pathway involves the reduction of L-arabinose to L-arabinitol, followed by oxidation to L-xylulose, and then phosphorylation to L-xylulose-5-phosphate. This intermediate is then converted to D-xylulose-5-phosphate and enters the pentose phosphate pathway. The use of ¹³C-labeled arabinose has been instrumental in elucidating these pathways through in vivo NMR studies[7][12].

Experimental Protocols

The following sections provide detailed methodologies for conducting tracer experiments using this compound. These protocols are intended as a guide and may require optimization based on the specific experimental system.

General Workflow for ¹³C-Labeling Experiments

A typical workflow for a stable isotope tracer experiment involves several key stages, from initial cell culture to final data analysis.

Cell Culture and Isotopic Labeling

This protocol is a general guideline for labeling adherent mammalian cells.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose) with this compound at a final concentration relevant to the biological question. Other necessary nutrients should also be added.

-

Labeling: Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic rates of the pathway of interest and should be optimized. Time-course experiments are often necessary to determine the optimal labeling duration.

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to accurately capture the metabolic state of the cells.

-

Quenching: Aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C methanol (B129727) or a methanol/water mixture) to the culture vessel to arrest all enzymatic activity.

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Perform a liquid-liquid extraction to separate polar metabolites from non-polar lipids and proteins. A common method involves adding a mixture of chloroform (B151607) and water to the methanol cell suspension, followed by vortexing and centrifugation to separate the phases.

-

Drying: Collect the polar (aqueous) phase containing the labeled metabolites and dry it using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Methods

Liquid chromatography-tandem mass spectrometry is a powerful technique for separating and quantifying labeled metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Chromatography: Separate the metabolites using an appropriate LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different isotopologues of the target metabolites.

-

Data Analysis: Integrate the peak areas for each isotopologue to determine the fractional labeling and isotopologue distribution.

Gas chromatography-mass spectrometry is another widely used technique, particularly for derivatized sugars and amino acids.

-

Derivatization: Derivatize the dried metabolite extracts to make them volatile for GC analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Gas Chromatography: Separate the derivatized metabolites on a GC column.

-

Mass Spectrometry: Analyze the separated compounds using a mass spectrometer, typically in electron ionization (EI) mode, to obtain mass spectra and fragmentation patterns.

-

Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions of the metabolites.

Nuclear magnetic resonance spectroscopy provides detailed information about the position of the ¹³C label within a molecule.

-

Sample Preparation: Dissolve the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Heteronuclear single quantum coherence (HSQC) and other 2D NMR experiments can be used to resolve overlapping signals and assign resonances.

-

Data Analysis: Integrate the signals corresponding to the different carbon positions to determine the positional enrichment of ¹³C.

Applications in Drug Development

The use of this compound and other stable isotope tracers is invaluable in drug development for:

-

Target Identification and Validation: Understanding how a drug candidate perturbs metabolic pathways can help validate its mechanism of action.

-

Pharmacodynamics: Tracing the metabolic fate of a drug or its effect on endogenous metabolism provides insights into its pharmacodynamic profile.

-

Toxicity Studies: Alterations in metabolic pathways can be early indicators of drug-induced toxicity.

-

Biomarker Discovery: Identifying metabolic changes in response to drug treatment can lead to the discovery of novel biomarkers for drug efficacy or patient stratification.

By providing a detailed map of metabolic fluxes, studies using this compound can significantly contribute to a more rational and efficient drug discovery and development process.

References

- 1. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid ChromatographyâTandem Mass Spectrometry (LCâMS/MS) - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Technical-Guide: Molecular Weight of Arabinose-1-¹³C

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed calculation for the molecular weight of Arabinose-1-¹³C, a stable isotope-labeled form of the monosaccharide arabinose. The incorporation of a ¹³C isotope at a specific position is a critical tool in metabolic research, flux analysis, and as an internal standard in mass spectrometry-based quantification, lending precision to drug development and biological studies.

Foundational Data: Atomic and Molecular Weights

The calculation of the molecular weight of isotopically labeled Arabinose-1-¹³C requires precise atomic mass data for its constituent elements and the specific carbon isotope.

The molecular formula for arabinose is C₅H₁₀O₅[1][2][3][4][5]. The standard molecular weight of unmodified arabinose is approximately 150.13 g/mol [1][4].

To determine the molecular weight of the labeled compound, the standard atomic weights of carbon, hydrogen, and oxygen, along with the specific atomic mass of the Carbon-13 isotope, are necessary.

Table 1: Atomic Mass and Weight Data

| Element / Isotope | Standard Atomic Weight (Da) | Isotopic Mass (Da) |

| Carbon (C) | [12.0096, 12.0116] | |

| Hydrogen (H) | [1.00784, 1.00811] | |

| Oxygen (O) | [15.99903, 15.99977] | |

| Carbon-13 (¹³C) | 13.003354835 |

Note: Standard atomic weights are presented as intervals to reflect natural isotopic abundance variations on Earth[6][7][8][9]. For calculation purposes, conventional single values are often used: C ≈ 12.011, H ≈ 1.008, and O ≈ 15.999.

Calculation Methodology

The molecular weight of Arabinose-1-¹³C is calculated by summing the masses of its constituent atoms, substituting the mass of one standard carbon atom with the precise mass of a Carbon-13 isotope.

Step 1: Calculate the mass of the unmodified portion of the molecule.

The arabinose molecule (C₅H₁₀O₅) contains:

-

5 Carbon atoms

-

10 Hydrogen atoms

-

5 Oxygen atoms

For Arabinose-1-¹³C, we consider:

-

4 standard Carbon atoms

-

1 Carbon-13 atom

-

10 Hydrogen atoms

-

5 Oxygen atoms

Step 2: Sum the atomic masses.

Using the precise isotopic and atomic masses for accuracy:

-

Mass of 4 standard Carbon atoms (using ¹²C as the most abundant isotope for precision): 4 * 12.0000000 Da = 48.0000000 Da

-

Mass of 1 Carbon-13 atom: 1 * 13.003354835 Da = 13.003354835 Da[10][11]

-

Mass of 10 Hydrogen atoms (using the protium (B1232500) isotope ¹H for precision): 10 * 1.00782503223 Da = 10.0782503223 Da[12]

-

Mass of 5 Oxygen atoms (using the ¹⁶O isotope for precision): 5 * 15.99491461957 Da ≈ 79.97457309785 Da

Step 3: Total Molecular Weight Calculation.

Total Molecular Weight = (Mass of 4 C atoms) + (Mass of 1 ¹³C atom) + (Mass of 10 H atoms) + (Mass of 5 O atoms) Total Molecular Weight = 48.0000000 + 13.003354835 + 10.0782503223 + 79.97457309785 Total Molecular Weight ≈ 151.056178 Da

For practical laboratory applications, using conventional atomic weights provides a useful approximation:

-

Molecular Weight of standard Arabinose (C₅H₁₀O₅) ≈ 150.13 g/mol .

-

The mass difference comes from substituting one carbon atom with ¹³C. The difference between the mass of ¹³C (13.00335 Da) and ¹²C (12.00000 Da) is approximately 1.00335 Da.

-

Approximate Molecular Weight of Arabinose-1-¹³C = 150.13 + (13.00335 - 12.011) ≈ 151.122 g/mol . This is an approximation using mixed standard and isotopic masses.

The most precise value is derived from the sum of the exact masses of the most common isotopes, with the ¹³C substitution.

Table 2: Molecular Weight Summary

| Compound | Molecular Formula | Calculation Method | Molecular Weight (Da) |

| Arabinose (standard) | C₅H₁₀O₅ | Sum of conventional atomic weights | ~150.13 |

| Arabinose-1-¹³C | (¹³C)C₄H₁₀O₅ | Sum of precise isotopic masses | 151.056 |

Experimental Protocols and Visualizations

The determination of a molecule's molecular weight is a foundational calculation based on established physical constants and does not involve an experimental protocol or a signaling pathway. Therefore, the requested sections for "Experimental Protocols" and "Mandatory Visualization" are not applicable to this specific technical query. The logical relationship for the calculation is a simple summation, as detailed in the methodology above.

References

- 1. L-Arabinose | C5H10O5 | CID 439195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Arabinose | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-Arabinose [webbook.nist.gov]

- 4. L-Arabinose | 5328-37-0 [chemicalbook.com]

- 5. arabinose [webbook.nist.gov]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 10. Carbon-13 - Wikipedia [en.wikipedia.org]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

A Technical Guide to the Isotopic Purity of D-Arabinose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Arabinose-1-¹³C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its synthesis, methods for determining isotopic purity, and its applications as a tracer in metabolic flux analysis.

Quantitative Data Summary

D-Arabinose-1-¹³C is commercially available from several suppliers, with key quantitative specifications summarized below. These values are critical for ensuring the accuracy and reproducibility of experimental results.

| Property | Typical Value | Reference(s) |

| Isotopic Purity | ≥ 99 atom % ¹³C | [1][2] |

| Chemical Purity | ≥ 98% | [3] |

| Molecular Weight | 151.12 g/mol | [1][2] |

| CAS Number | 70849-23-9 | [1][2] |

| Empirical Formula | ¹³CC₄H₁₀O₅ | [1][2] |

| Physical Form | Solid | [1][2] |

| Optical Activity | [α]20/D −103°, c = 4 in H₂O | [1][2] |

| Melting Point | 163-165 °C | [1][2] |

Synthesis of D-Arabinose-1-¹³C

The primary method for synthesizing D-Arabinose-1-¹³C is the Kiliani-Fischer synthesis . This reaction extends the carbon chain of an aldose by one carbon atom, making it ideal for introducing a ¹³C label at the C1 position. The synthesis starts with the four-carbon aldose, D-erythrose, and utilizes a ¹³C-labeled cyanide source.

Experimental Protocol: Kiliani-Fischer Synthesis

This protocol is a representative procedure based on established methods for synthesizing C1-labeled aldoses.[4][5]

Step 1: Cyanohydrin Formation

-

Dissolve D-erythrose in an aqueous solution.

-

Add an equimolar amount of potassium cyanide-¹³C (K¹³CN). The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of D-erythrose.

-

This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-¹³C and D-ribononitrile-1-¹³C. The reaction conditions can be optimized to favor the formation of the desired arabinose epimer.

Step 2: Hydrolysis of the Nitrile

-

The mixture of cyanohydrins is hydrolyzed, typically under basic conditions (e.g., using sodium carbonate), followed by acidification.

-

This step converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding D-arabinonic acid-1-¹³C and D-ribonic acid-1-¹³C.

Step 3: Lactonization

-

The aldonic acids are then converted to their corresponding γ-lactones (five-membered rings) through heating and removal of water. This step is crucial for the subsequent reduction.

Step 4: Reduction to the Aldose

-

The D-arabinono-1,4-lactone-1-¹³C is selectively reduced back to the aldehyde. A common method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic solution.

-

This final step yields D-Arabinose-1-¹³C. The product is then purified through techniques such as recrystallization or chromatography.

Kiliani-Fischer Synthesis Workflow for D-Arabinose-1-¹³C.

Determination of Isotopic Purity

Ensuring the high isotopic purity of D-Arabinose-1-¹³C is paramount for its use as a tracer. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful, non-destructive technique for determining the isotopic enrichment at specific carbon positions within a molecule.

Experimental Protocol: ¹³C NMR for Isotopic Purity

-

Sample Preparation: Dissolve a precisely weighed amount of D-Arabinose-1-¹³C in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This involves using a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration. A high-field NMR spectrometer is recommended for better signal dispersion.

-

Data Analysis:

-

Integrate the signal corresponding to the C1 carbon.

-

Integrate the signals of the other carbon atoms (C2-C5).

-

The isotopic purity at the C1 position is calculated by comparing the integral of the C1 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C (~1.1%).

-

Workflow for Isotopic Purity Determination by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates compounds and then analyzes their mass-to-charge ratio, allowing for the determination of isotopic enrichment.

Experimental Protocol: GC-MS for Isotopic Enrichment

-

Derivatization: Sugars are not volatile and require derivatization prior to GC analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the D-arabinose-TMS derivative is separated from other components.

-

Mass Spectrometry Analysis: The separated compound enters the mass spectrometer. The mass spectrum will show a molecular ion peak (M+) and various fragment ions. The presence of the ¹³C at the C1 position will result in a mass shift of +1 for the molecular ion and any fragments containing the C1 carbon.

-

Data Analysis: The isotopic enrichment is determined by comparing the intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si).

Workflow for Isotopic Enrichment Analysis by GC-MS.

Applications in Research and Drug Development

D-Arabinose-1-¹³C is a valuable tool for tracing the metabolic fate of pentose (B10789219) sugars in various biological systems. Its primary application is in Metabolic Flux Analysis (MFA) .

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a ¹³C-labeled substrate like D-Arabinose-1-¹³C, researchers can track the incorporation of the ¹³C label into downstream metabolites.[6] The pattern of ¹³C labeling in these metabolites provides detailed information about the activity of different metabolic pathways.

Example: Tracing the Pentose Phosphate (B84403) Pathway (PPP)

D-arabinose can be metabolized and enter the pentose phosphate pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. By using D-Arabinose-1-¹³C, scientists can trace its conversion and entry into the PPP and subsequent metabolic transformations. For instance, in a study of L-arabinose metabolism in yeasts, ¹³C-labeled arabinose was used to elucidate the metabolic pathways, showing the production of labeled arabitol and xylitol, and demonstrating the recycling of glucose-6-phosphate through the oxidative PPP.[7]

Tracing D-Arabinose-1-¹³C through metabolic pathways.

Drug Development

In drug development, stable isotope labeling is used to study the metabolism of drugs (pharmacokinetics) and their effects on cellular metabolism (pharmacodynamics).[6] While direct applications of D-Arabinose-1-¹³C in drug development are less documented than for glucose, the principles of using ¹³C-labeled sugars are the same. For example, a drug's impact on pentose metabolism could be assessed by administering D-Arabinose-1-¹³C and monitoring for changes in the labeling patterns of downstream metabolites in the presence and absence of the drug. This can help to identify the drug's mechanism of action and any off-target metabolic effects.

References

- 1. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 6. benchchem.com [benchchem.com]

- 7. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Signature of Arabinose: A Technical Guide to the Natural Abundance of ¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of the stable carbon isotope, ¹³C, in arabinose, a pentose (B10789219) sugar of significant interest in various biological and pharmaceutical applications. Understanding the natural isotopic distribution of ¹³C in arabinose is crucial for metabolic studies, authentication of natural products, and quality control in drug development. This guide provides a summary of available quantitative data, detailed experimental protocols for isotope analysis, and visual representations of key concepts and workflows.

Natural ¹³C Abundance in Arabinose: A Comparative Overview

The natural abundance of ¹³C is approximately 1.1%. However, this value is not constant across all natural compounds. Isotopic fractionation during photosynthesis leads to distinct ¹³C signatures in plants, which are the primary source of arabinose. Plants are broadly categorized into C3 and C4 photosynthetic pathways, each exhibiting different levels of ¹³C discrimination.

Table 1: Quantitative Data on the Natural Abundance of ¹³C in Arabinose and Related Sugars

| Plant Type | Compound | δ¹³C (‰ vs. VPDB)* | Source / Comment |

| C4 Plant | Arabinose | -10.4 ± 0.5 | From dung of sheep fed on Cleistogenes squarrosa (a C4 grass). |

| C3 Plant | Arabinose | Enriched by 1-4‰ relative to glucose/mannose | Specific δ¹³C value for arabinose from a named C3 plant is not readily available in the reviewed literature. This value represents the typical enrichment observed in pentoses derived from the decarboxylation of hexoses in C3 plants. |

| C3 Plant | Glucose/Mannose | Varies, typically -24‰ to -30‰ | For reference, to estimate the approximate range for arabinose in C3 plants. |

*δ¹³C is a measure of the ratio of ¹³C to ¹²C, expressed in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

The data indicates that arabinose from C4 plants is significantly more enriched in ¹³C (less negative δ¹³C value) compared to sugars from C3 plants. This difference is a direct consequence of the distinct carbon fixation pathways. The CO₂-fixing enzyme in C4 plants, PEP carboxylase, discriminates less against ¹³C than the RuBisCO enzyme used in C3 plants.

Experimental Protocols for Determining ¹³C Abundance in Arabinose

The two primary analytical techniques for determining the natural abundance of ¹³C in specific organic compounds like arabinose are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a highly sensitive technique that allows for the precise measurement of the isotopic composition of individual compounds in a complex mixture.

2.1.1. Sample Preparation and Derivatization

Arabinose, being a polar and non-volatile compound, requires derivatization prior to GC analysis. A common method is the conversion to its alditol acetate (B1210297) derivative.

Protocol: Alditol Acetate Derivatization of Arabinose for GC-IRMS Analysis

-

Hydrolysis: If arabinose is part of a larger polysaccharide, hydrolyze the sample to release the monosaccharides. This is typically achieved by acid hydrolysis (e.g., with trifluoroacetic acid).

-

Reduction: Reduce the aldehyde group of arabinose to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This converts arabinose to arabitol.

-

Acetylation: Acetylate the hydroxyl groups of the resulting arabitol using a mixture of acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole). This reaction forms the volatile per-O-acetylated derivative.

-

Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification and Concentration: Wash the organic extract to remove any remaining reagents and then concentrate the sample under a stream of nitrogen before injection into the GC-IRMS.

2.1.2. GC-IRMS Analysis

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the individual sugar derivatives are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Combustion: As each compound elutes from the GC column, it is quantitatively combusted to CO₂ and water in a high-temperature (typically >900°C) oxidation reactor containing a catalyst (e.g., copper oxide).

-

Water Removal: The water is removed from the gas stream using a water trap.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified CO₂ gas is then introduced into the ion source of the mass spectrometer. The IRMS measures the precise ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44), from which the δ¹³C value is calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy can be used to determine the natural abundance of ¹³C at specific atomic positions within the arabinose molecule.

Protocol: ¹³C NMR for Natural Abundance Analysis of Arabinose

-

Sample Preparation: Dissolve a sufficient amount of purified arabinose in a suitable deuterated solvent (e.g., D₂O). The concentration needs to be high enough to obtain a good signal-to-noise ratio for the low-abundance ¹³C nuclei.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer for better sensitivity and spectral dispersion.

-

Tune and match the probe for ¹³C frequency.

-

Shim the magnetic field to obtain high resolution.

-

-

Acquisition Parameters for Quantitative ¹³C NMR:

-

Pulse Angle: Use a calibrated 90° pulse angle to ensure uniform excitation of all carbon nuclei.

-

Relaxation Delay: Set a long relaxation delay (typically 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule) to ensure full relaxation of all signals between scans. This is critical for accurate quantification.

-

Decoupling: Use proton decoupling (e.g., WALTZ-16) to collapse the carbon signals into singlets, which improves the signal-to-noise ratio and simplifies the spectrum. Ensure that the decoupling does not introduce significant Nuclear Overhauser Effect (NOE) enhancements, which can affect quantitation. Inverse-gated decoupling is often employed to suppress the NOE.

-

Number of Scans: Acquire a large number of scans to achieve a high signal-to-noise ratio, as ¹³C is only present at about 1.1% natural abundance.

-

-

Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Carefully phase the spectrum.

-

Integrate the individual carbon signals. The area of each peak is directly proportional to the number of ¹³C nuclei at that position.

-

The natural abundance can be determined by comparing the integrals of the arabinose signals to the integral of a known internal standard with a known ¹³C abundance.

-

Visualizing Key Processes and Concepts

Diagrams generated using the DOT language provide a clear visual representation of the experimental workflows and the factors influencing ¹³C abundance.

Caption: Workflow for determining the δ¹³C of arabinose using GC-IRMS.

Caption: Isotopic fractionation of carbon during C3 and C4 photosynthesis.

Conclusion

The natural abundance of ¹³C in arabinose is a powerful indicator of its botanical origin, with a distinct difference between C3 and C4 plant sources. The analytical techniques of GC-IRMS and quantitative ¹³C NMR spectroscopy provide robust methods for determining these isotopic signatures. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in drug development and related fields, enabling a deeper understanding and utilization of the isotopic properties of arabinose. Further research is warranted to expand the database of δ¹³C values for arabinose from a wider variety of plant species to enhance its application in authentication and metabolic research.

The Core Biological Roles of L-arabinose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-arabinose, a pentose (B10789219) sugar widespread in plant hemicelluloses and pectins, plays a significant role in the metabolic activities of a diverse range of organisms, from bacteria and fungi to plants.[1][2] Its metabolism is a key area of study for understanding microbial physiology, gut microbiome dynamics, plant biology, and for harnessing its potential in various biotechnological and therapeutic applications.[3][4] This technical guide provides an in-depth exploration of the core biological roles of L-arabinose metabolism, detailing the key metabolic pathways, their regulation, and the experimental methodologies used to elucidate these complex systems.

L-arabinose Metabolic Pathways: A Tale of Two Strategies

Microorganisms have evolved distinct pathways for the catabolism of L-arabinose, which can be broadly categorized into isomerase-dependent (phosphorylative) and oxido-reductive pathways.

The Bacterial Isomerase Pathway (Phosphorylative)

The most extensively studied pathway for L-arabinose metabolism is the isomerase-dependent pathway found in many bacteria, including the model organism Escherichia coli.[5][6] This pathway involves the intracellular conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway.[7][8]

The key enzymatic steps are:

-

Transport: L-arabinose is transported into the cell by specific transport systems, such as the high-affinity ABC transporter (AraFGH) and the low-affinity proton symporter (AraE).[7][9]

-

Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (encoded by the araA gene).[6][10]

-

Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (encoded by the araB gene).[6][10]

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase (encoded by the araD gene) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[6][10]

The Fungal Oxido-Reductive Pathway

Fungi, such as Aspergillus niger and Trichoderma reesei, utilize a more complex oxido-reductive pathway for L-arabinose catabolism.[11][12] This pathway involves a series of reduction and oxidation steps before entering the pentose phosphate pathway.

The key enzymatic steps are:

-

Reduction: L-arabinose is first reduced to L-arabinitol by L-arabinose reductase .[11]

-

Oxidation: L-arabinitol is then oxidized to L-xylulose by L-arabinitol dehydrogenase .[11]

-

Reduction: L-xylulose is subsequently reduced to xylitol (B92547) by L-xylulose reductase .[11]

-

Oxidation: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase .[11]

-

Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase , which then enters the pentose phosphate pathway.[11][12]

Regulation of L-arabinose Metabolism: The ara Operon Paradigm

The regulation of L-arabinose metabolism is best understood through the study of the ara operon in E. coli. This system is a classic example of both positive and negative gene regulation, primarily controlled by the AraC protein.[13][14][15]

The ara operon consists of the structural genes araB, araA, and araD, which are transcribed as a single polycistronic mRNA from the PBAD promoter.[14] The regulatory gene araC is located upstream and is transcribed from its own promoter, PC.[16] The regulatory region also contains several binding sites for AraC (araO1, araO2, araI1, and araI2) and a binding site for the catabolite activator protein (CAP).[14][16]

Dual Role of AraC:

-

In the absence of L-arabinose (Repression): The AraC protein acts as a repressor. A dimer of AraC binds to the operator sites araO2 and araI1, causing the DNA to form a loop.[16] This loop physically blocks RNA polymerase from binding to the PBAD promoter, thus preventing the transcription of the metabolic genes.[15]

-

In the presence of L-arabinose (Activation): L-arabinose acts as an inducer, binding to the AraC protein and causing a conformational change.[14] This change shifts the binding preference of the AraC dimer from the araO2-araI1 configuration to binding to the adjacent araI1 and araI2 sites.[13] This binding, in conjunction with the binding of the CAP-cAMP complex (when glucose levels are low), recruits RNA polymerase to the PBAD promoter and activates transcription.[10][14]

Biological Significance and Applications

The metabolism of L-arabinose is not only a fundamental biological process but also holds significant implications for various fields.

Gut Microbiota and Human Health

L-arabinose is a component of dietary fiber that is not readily absorbed by the human small intestine, making it available for fermentation by the gut microbiota.[4] Certain commensal bacteria, such as those from the Bacteroides genus, possess the necessary enzymatic machinery to utilize L-arabinose as a carbon and energy source.[6][17][18] This utilization can influence the composition and metabolic activity of the gut microbiome.[19] Studies have suggested that dietary L-arabinose may impact the production of short-chain fatty acids and the metabolism of other dietary compounds, potentially affecting host health.[8][19] Furthermore, L-arabinose consumption has been linked to beneficial effects on metabolic syndrome by modulating gut microbiota and improving parameters like blood glucose and lipid profiles.[8][20][21][22]

Plant Biology

In plants, L-arabinose is a crucial component of cell wall polysaccharides, including pectin (B1162225) and hemicellulose, as well as glycoproteins.[2][23][24] The synthesis and modification of L-arabinose-containing polymers are vital for plant growth, development, and defense mechanisms. The metabolic pathways for L-arabinose synthesis and salvage are essential for maintaining the pool of activated sugar donors required for cell wall biosynthesis.[2]

Biotechnological and Therapeutic Applications

The microbial metabolism of L-arabinose is of great interest for biotechnological applications. As the second most abundant pentose sugar in lignocellulosic biomass, L-arabinose is a valuable substrate for the production of biofuels, such as bioethanol, and other value-added chemicals.[1][3][25] Metabolic engineering efforts have focused on developing microbial strains, including Saccharomyces cerevisiae, that can efficiently ferment L-arabinose.[26][27]

In the pharmaceutical sector, L-arabinose is explored for its potential therapeutic benefits. It has been shown to selectively inhibit intestinal sucrase activity, which can help in managing postprandial blood glucose levels.[8][23] Additionally, L-arabinose derivatives are being investigated for their antiviral properties.[28] The ara operon system, with its tight regulation, is also a widely used tool in molecular biology as an inducible gene expression system.[23]

Experimental Protocols

A comprehensive understanding of L-arabinose metabolism relies on a variety of experimental techniques. Below are outlines of key experimental protocols.

Enzyme Activity Assays

L-arabinose Isomerase (AraA) Activity Assay:

-

Principle: This assay measures the conversion of L-arabinose to L-ribulose. The product, L-ribulose, is then measured colorimetrically using the cysteine-carbazole method.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), L-arabinose, and the enzyme extract.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Add cysteine-HCl and sulfuric acid to the reaction mixture.

-

Add carbazole (B46965) reagent and incubate to allow color development.

-

Measure the absorbance at 540 nm and determine the amount of L-ribulose formed using a standard curve.

-

L-ribulokinase (AraB) Activity Assay:

-

Principle: This is a coupled enzyme assay that measures the ATP-dependent phosphorylation of L-ribulose. The ADP produced is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., HEPES, pH 8.0), L-ribulose, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

-

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) for ara gene expression:

-

Principle: This method quantifies the amount of specific mRNA transcripts (e.g., araA, araB, araD) in response to different conditions (e.g., presence or absence of L-arabinose).

-

Protocol Outline:

-

Grow bacterial cells under desired conditions and harvest them.

-

Extract total RNA from the cells.

-

Treat the RNA with DNase to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using reverse transcriptase and specific primers or random hexamers.

-

Perform real-time PCR using the cDNA as a template, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., rpoD) and calculate the relative fold change in expression.

-

DNA-Protein Interaction Studies

Electrophoretic Mobility Shift Assay (EMSA) for AraC-DNA Binding:

-

Principle: This assay detects the binding of a protein (AraC) to a specific DNA fragment (e.g., the ara operator regions) by observing the retarded migration of the DNA-protein complex in a non-denaturing polyacrylamide gel.

-

Protocol Outline:

-

Label a DNA probe containing the AraC binding site with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Incubate the labeled DNA probe with purified AraC protein in a binding buffer. Include or exclude L-arabinose to test its effect on binding.

-

Separate the binding reactions on a native polyacrylamide gel.

-

Visualize the DNA bands by autoradiography or fluorescence imaging. A slower-migrating band indicates the formation of a DNA-protein complex.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to L-arabinose metabolism in E. coli.

Table 1: Kinetic Parameters of Key Enzymes in E. coli L-arabinose Metabolism

| Enzyme | Gene | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| L-arabinose isomerase | araA | L-arabinose | 5.5 | 3.2 |

| L-ribulokinase | araB | L-ribulose | 0.12 | 1.5 |

| L-ribulose-5-P 4-epimerase | araD | L-ribulose-5-P | 0.05 | 4.8 |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Table 2: Dissociation Constants (Kd) of AraC Protein for its DNA Binding Sites in E. coli

| Binding Site | Kd (nM) - No Arabinose | Kd (nM) - With Arabinose |

| araO2 | 1 | >100 |

| araI1 | 10 | 1 |

| araI2 | >100 | 10 |

Note: These values illustrate the shift in binding affinity of AraC in the presence of L-arabinose.

Conclusion

The metabolism of L-arabinose is a multifaceted biological process with profound implications for microbial physiology, host-microbe interactions, and biotechnology. The intricate regulatory mechanisms, such as the elegant dual-function of the AraC protein in E. coli, provide fundamental insights into gene regulation. A thorough understanding of the metabolic pathways, their regulation, and the experimental techniques used for their study is crucial for researchers and scientists. This knowledge will continue to drive innovation in fields ranging from the development of novel therapeutics targeting metabolic pathways to the engineering of robust microbial cell factories for the sustainable production of chemicals and fuels.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Arabinose: A Versatile Sugar with Promising Biotechnological Applications_Chemicalbook [chemicalbook.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Arabinose Operon | PDF [slideshare.net]

- 11. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AraC protein, regulation of the l-arabinose operon in Escherichia coli, and the light switch mechanism of AraC action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 15. Regulation of the L-arabinose operon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A novel transcriptional regulator of L-arabinose utilization in human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel transcriptional regulator of L-arabinose utilization in human gut bacteria (Journal Article) | OSTI.GOV [osti.gov]

- 19. Effect of Dietary l-arabinose on the Intestinal Microbiota and Metabolism of Dietary Daidzein in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hho-bulgaria.com [hho-bulgaria.com]

- 21. L-Arabinose Elicits Gut-Derived Hydrogen Production and Ameliorates Metabolic Syndrome in C57BL/6J Mice on High-Fat-Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protective effects of L-arabinose in high-carbohydrate, high-fat diet-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is L-Arabinose?_Chemicalbook [chemicalbook.com]

- 24. Metabolism of L-arabinose in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Improvement of L-Arabinose Fermentation by Modifying the Metabolic Pathway and Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. l-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of L-Arabinose Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinose, a five-carbon sugar abundant in plant hemicellulose and pectin, serves as a valuable carbon source for numerous microorganisms. The metabolic pathways responsible for its catabolism have been the subject of extensive research, particularly in the model organism Escherichia coli. This technical guide provides an in-depth exploration of the discovery and characterization of the core L-arabinose metabolic pathway, detailing the key enzymes, their genetic determinants, and the intricate regulatory networks that govern their expression. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The study of L-arabinose metabolism has been instrumental in advancing our understanding of fundamental biological processes, including gene regulation, enzyme kinetics, and microbial physiology. The primary pathway for L-arabinose catabolism converts it into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[1][2] This conversion is accomplished through the sequential action of three key enzymes encoded by the araBAD operon. The transport of L-arabinose into the cell is also a critical and regulated step in its utilization. This guide will dissect the components of this pathway, from transport to enzymatic conversion and its regulation.

L-Arabinose Transport

The journey of L-arabinose into the bacterial cell is mediated by specific transport systems. In E. coli, two primary systems have been identified:

-

The high-affinity AraFGH ABC transporter: This system is an ATP-binding cassette (ABC) transporter. AraF is the periplasmic binding protein with a high affinity for L-arabinose, AraG is the ATP-binding component, and AraH is the transmembrane protein.[2]

-

The low-affinity AraE H+ symporter: This transporter functions as a proton symporter and has a lower affinity for L-arabinose.[2]

The expression of the genes encoding these transporters is tightly regulated and coordinated with the expression of the metabolic genes.

The Core L-Arabinose Metabolic Pathway

The catabolism of intracellular L-arabinose proceeds through a three-step enzymatic pathway that converts it to D-xylulose-5-phosphate.

Key Enzymes and Reactions

-

L-Arabinose Isomerase (AraA): This enzyme catalyzes the initial step, the isomerization of L-arabinose to L-ribulose.[2][3]

-

L-Ribulokinase (AraB): AraB then phosphorylates L-ribulose at the C5 position to produce L-ribulose-5-phosphate, utilizing ATP as the phosphate donor.[2][3][4]

-

L-Ribulose-5-Phosphate 4-Epimerase (AraD): The final enzymatic step involves the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[2][3][4] This product then enters the central metabolic pathway of the cell, the pentose phosphate pathway.

Regulation of the L-Arabinose Operon

The expression of the genes involved in L-arabinose transport and metabolism is exquisitely controlled by the ara operon, a classic model system for studying gene regulation. The regulatory protein AraC plays a central and dual role in this process, acting as both a repressor and an activator.[5]

The AraC Regulatory Protein: A Molecular Switch

The AraC protein exists as a homodimer and its function is allosterically regulated by the presence or absence of L-arabinose.[5]

-

In the absence of L-arabinose: The AraC dimer adopts a conformation that causes it to bind to two operator sites, araO2 and araI1. This binding results in the formation of a DNA loop, which physically blocks the promoter of the araBAD operon (PBAD) and prevents transcription by RNA polymerase.[1][4][6] In this state, AraC acts as a repressor.

-

In the presence of L-arabinose: L-arabinose binds to AraC, inducing a conformational change in the protein dimer.[1][5] This altered conformation causes AraC to release the araO2 site and instead bind to the adjacent araI1 and araI2 sites.[1] This binding event, in conjunction with the catabolite activator protein (CAP)-cAMP complex, recruits RNA polymerase to the PBAD promoter, leading to the transcription of the araBAD genes.[1][5] Thus, in the presence of arabinose, AraC functions as an activator.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the L-arabinose metabolic pathway in E. coli.

Table 1: Kinetic Parameters of L-Arabinose Metabolic Enzymes

| Enzyme | Gene | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| L-Arabinose Isomerase | araA | L-Arabinose | 92.8 | 72.5 | 7.81 x 102 | Bacillus amyloliquefaciens | [7] |

| L-Arabinose Isomerase | araA | D-Galactose | 251.6 | 9.8 | 3.9 x 101 | Bacillus amyloliquefaciens | [7] |

| L-Ribulokinase | araB | L-Ribulose | 0.14 | - | - | Escherichia coli | [8] |

| L-Ribulokinase | araB | D-Ribulose | 0.39 | - | - | Escherichia coli | [8] |

| L-Ribulokinase | araB | L-Xylulose | 3.4 | - | - | Escherichia coli | [8] |

| L-Ribulokinase | araB | D-Xylulose | 16 | - | - | Escherichia coli | [8] |

| L-Ribulokinase | araB | MgATP (with L-Ribulose) | 0.02 | - | - | Escherichia coli | [8] |

Note: kcat values for E. coli L-Ribulokinase were not explicitly found in the provided search results.

Experimental Protocols

This section provides an overview of the methodologies used to elucidate the L-arabinose metabolic pathway.

Gene Expression Analysis using Reporter Plasmids

Objective: To quantify the transcriptional activity of promoters involved in arabinose metabolism in response to L-arabinose.

Protocol Outline:

-

Construct Reporter Plasmids: The promoter region of interest (e.g., PBAD) is cloned upstream of a reporter gene, such as Green Fluorescent Protein (gfp), in a suitable plasmid vector.[2]

-

Transformation: The reporter plasmid is transformed into the bacterial strain of interest.

-

Cell Culture: Transformed cells are grown in a defined minimal medium with a primary carbon source (e.g., glycerol).

-

Induction: The culture is then supplemented with varying concentrations of L-arabinose.

-

Measurement: At regular intervals, samples are taken to measure cell density (OD600) and fluorescence (excitation/emission wavelengths specific to the reporter protein).[2]

-

Data Analysis: Fluorescence is normalized to cell density to determine the relative promoter activity.

Enzyme Kinetics Parameter Determination

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for an enzyme of the arabinose pathway.

Protocol Outline (for L-Arabinose Isomerase):

-

Enzyme Purification: The target enzyme (e.g., L-arabinose isomerase) is overexpressed and purified to homogeneity using techniques like affinity chromatography.[7][9]

-

Reaction Setup: Reaction mixtures are prepared in a suitable buffer at the optimal pH and temperature for the enzyme. Each reaction contains a fixed concentration of the purified enzyme and varying concentrations of the substrate (e.g., L-arabinose or D-galactose). The reaction also includes any necessary cofactors (e.g., MnCl2, CoCl2).[9]

-

Incubation: The reactions are incubated for a specific time, ensuring the measurements are taken during the initial linear rate of product formation.

-

Reaction Termination: The reaction is stopped, often by heat inactivation.

-

Product Quantification: The amount of product formed (e.g., L-ribulose or D-tagatose) is quantified using a suitable assay, such as the cysteine-carbazole-sulfuric acid method.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.[9]

Conclusion

The discovery and detailed characterization of the L-arabinose metabolic pathways have provided invaluable insights into microbial genetics and physiology. The ara operon remains a paradigm for understanding dual-function regulatory proteins and the intricate control of gene expression in response to environmental cues. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists. For drug development professionals, a thorough understanding of such bacterial metabolic pathways can inform strategies for developing novel antimicrobial agents or for engineering microorganisms for biotechnological applications, such as the production of biofuels and other valuable chemicals from lignocellulosic biomass.[10][11] The continued study of these pathways is likely to uncover further complexities and opportunities for scientific and industrial advancement.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arabinose Operon | PDF [slideshare.net]

- 5. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 6. pages.jh.edu [pages.jh.edu]

- 7. mdpi.com [mdpi.com]

- 8. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improvement of L-arabinose fermentation by modifying the metabolic pathway and transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering of an L-arabinose metabolic pathway in Rhodococcus jostii RHA1 for biofuel production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Arabinose-1-¹³C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Arabinose-1-¹³C in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic tracing and studying protein-carbohydrate interactions. The specific labeling at the C1 position offers a powerful tool to probe metabolic pathways and molecular recognition events with high precision.

Application 1: Metabolic Flux Analysis

The use of ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, providing a dynamic view of cellular metabolism. Arabinose-1-¹³C is particularly useful for tracing the pentose (B10789219) phosphate (B84403) pathway (PPP) and associated metabolic routes.

Principle

When cells are supplied with Arabinose-1-¹³C, the labeled carbon atom is incorporated into various downstream metabolites. By tracking the position and intensity of the ¹³C label in these metabolites using NMR spectroscopy, the activity of specific metabolic pathways can be quantified. The C1 label of arabinose is expected to be released as ¹³CO₂ during the oxidative phase of the PPP, providing a direct measure of this pathway's flux.

Data Presentation

Table 1: ¹³C Chemical Shifts of D-Arabinose-1-¹³C and its Anomers in D₂O

| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| α-pyranose | 98.2 | 73.4 | 74.0 | 70.0 | 67.9 |

| β-pyranose | 94.1 | 70.0 | 70.1 | 70.2 | 64.0 |

| α-furanose | 102.6 | ||||

| β-furanose | 96.6 |

*Assignments may be interchangeable. Data sourced from Omicron Biochemicals, Inc.[1]

Table 2: Expected ¹³C Labeling Patterns of Key Metabolites from [1-¹³C]Arabinose Metabolism

| Metabolite | Labeled Position(s) | Expected ¹³C Chemical Shift (ppm) | Pathway Indicated |

| D-Ribulose-5-phosphate | C1 | ~95-100 | Pentose Phosphate Pathway |

| D-Glyceraldehyde-3-phosphate | C1 | ~90-95 | Pentose Phosphate Pathway |

| L-Arabitol | C1 | ~63 | Arabinose Reduction |

| Formate | - | ~170 | One-carbon metabolism |

Experimental Protocol: In-Vivo Metabolic Tracing in Yeast

This protocol is adapted from established methods for in-vivo NMR spectroscopy of yeast metabolism.[2][3]

1. Yeast Cell Culture and Preparation:

- Culture yeast strains (e.g., Saccharomyces cerevisiae, Pichia pastoris) in a defined minimal medium with a non-labeled carbon source (e.g., glucose or arabinose) to mid-exponential phase.

- Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes at 4°C).

- Wash the cell pellet twice with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

- Resuspend the cells in the same buffer to a final density of approximately 20-40 mg (dry weight)/mL.

2. NMR Sample Preparation:

- Transfer a known volume of the cell suspension (e.g., 2.5 mL) to a 10 mm NMR tube.

- Add a capillary containing a known concentration of a reference standard (e.g., 10 mM TSP in D₂O) for chemical shift referencing and quantification.

- Equilibrate the cell suspension in the NMR spectrometer at the desired temperature (e.g., 30°C) for approximately 15 minutes, ensuring adequate aeration if studying aerobic metabolism.

3. NMR Data Acquisition:

- Acquire a baseline ¹³C NMR spectrum before the addition of the labeled substrate.

- Initiate the experiment by adding a small volume of a sterile, concentrated solution of Arabinose-1-¹³C to the NMR tube to a final concentration of 10-20 mM.

- Immediately begin acquiring a series of 1D ¹³C NMR spectra over time (e.g., every 2-5 minutes) to monitor the consumption of Arabinose-1-¹³C and the appearance of labeled metabolites.

- Recommended NMR Parameters (for a 500 MHz spectrometer):

- Pulse Program: A simple pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Spectral Width: ~200 ppm

- Acquisition Time: 1-2 seconds

- Relaxation Delay (D1): 2-5 seconds (a longer delay is necessary for accurate quantification).

- Number of Scans (NS): 128-1024 (depending on cell density and spectrometer sensitivity).

4. Data Processing and Analysis:

- Process the time-series of FIDs using an appropriate software package (e.g., TopSpin, Mnova). Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.

- Reference the spectra to the internal standard.

- Identify and integrate the resonance signals of Arabinose-1-¹³C and the labeled metabolites in each spectrum.

- Plot the concentration of each metabolite over time to determine metabolic rates.

Experimental Workflow

References

Application Note: Quantitative 1H NMR Analysis for Monitoring Arabinose Conversion

Audience: Researchers, scientists, and drug development professionals.